An In-depth Technical Guide to Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, a substituted isoxazole of significant interest to the medicinal chemistry and drug discovery sectors. While this specific molecule is not extensively cataloged in publicly accessible literature, this document, grounded in established principles of isoxazole chemistry, will delineate a robust theoretical framework for its synthesis, characterization, and potential biological applications. By leveraging data from closely related analogues, we present a scientifically rigorous guide for researchers, scientists, and drug development professionals. This guide will explore a plausible synthetic route, predict characteristic spectroscopic data, and discuss the potential pharmacological relevance of this compound, thereby providing a foundational resource for its future investigation and development.
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2]
The subject of this guide, Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, is a trisubstituted isoxazole featuring key functional groups that suggest a rich potential for biological activity and further chemical modification. The presence of an acetyl group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 4-position creates a molecule with diverse chemical handles and potential interaction points with biological targets. This guide will serve as a detailed technical manual, providing insights into the synthesis, structural characterization, and prospective applications of this promising compound.
Proposed Synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate
The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented, with the [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound being a particularly robust and versatile method.[3] This approach allows for the controlled introduction of substituents at the 3, 4, and 5 positions of the isoxazole ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway for Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate points to a disconnection at the isoxazole ring, identifying ethyl 2-acetyl-3-oxobutanoate (an acetylated derivative of ethyl acetoacetate) and acetonitrile oxide as the key precursors. Acetonitrile oxide can be generated in situ from acetaldoxime.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of polysubstituted isoxazoles.[3][4]
Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate
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To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, slowly add ethyl acetoacetate (1.0 eq.) at 0 °C.
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After stirring for 30 minutes, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl 2-acetyl-3-oxobutanoate.
Step 2: In situ Generation of Acetonitrile Oxide and Cycloaddition
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Dissolve acetaldoxime (1.2 eq.) in a suitable solvent such as dichloromethane.
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Add a mild oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.2 eq.), portion-wise at room temperature to generate the corresponding hydroximoyl chloride.
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To this mixture, add a non-nucleophilic base like triethylamine (1.5 eq.) to facilitate the in situ formation of acetonitrile oxide.
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Immediately add the solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq.) in the same solvent to the reaction mixture.
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Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate.
Caption: Proposed two-step synthetic workflow.
Predicted Physicochemical and Spectroscopic Properties
The exact physicochemical properties of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate are not available. However, based on the structure of the closely related Ethyl 5-methylisoxazole-4-carboxylate, we can predict the following characteristics.[5]
Predicted Physicochemical Data
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C9H11NO4 | - |
| Molecular Weight | 197.19 g/mol | - |
| Appearance | Likely a white to pale yellow solid or oil | Ethyl 5-methylisoxazole-4-carboxylate |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General solubility of similar esters |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of functional groups and comparison with analogous compounds.[4][6]
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¹H NMR (400 MHz, CDCl₃):
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δ (ppm) ~4.3 (q, 2H, -OCH₂ CH₃)
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δ (ppm) ~2.6 (s, 3H, isoxazole-CH₃ )
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δ (ppm) ~2.5 (s, 3H, -COCH₃ )
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δ (ppm) ~1.3 (t, 3H, -OCH₂CH₃ )
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¹³C NMR (100 MHz, CDCl₃):
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δ (ppm) ~190-195 (-C OCH₃)
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δ (ppm) ~170-175 (isoxazole ring carbons)
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δ (ppm) ~165 (-C O₂Et)
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δ (ppm) ~110-115 (isoxazole ring carbon)
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δ (ppm) ~62 (-OC H₂CH₃)
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δ (ppm) ~30 (-COC H₃)
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δ (ppm) ~14 (-OCH₂C H₃)
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δ (ppm) ~12 (isoxazole-C H₃)
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~1720-1740 (C=O stretch, ester)
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~1690-1710 (C=O stretch, ketone)
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~1600-1620 (C=N stretch, isoxazole ring)
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~1400-1450 (N-O stretch, isoxazole ring)
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~1200-1300 (C-O stretch, ester)
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-
Mass Spectrometry (MS):
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Expected [M+H]⁺ at m/z 198.07. The fragmentation pattern would likely involve the loss of the ethoxy group (-45 Da) and the acetyl group (-43 Da).[7]
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Potential Biological and Therapeutic Applications
The structural features of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate suggest several potential avenues for therapeutic application, drawing parallels from the known bioactivities of other isoxazole derivatives.
Anti-inflammatory and Analgesic Potential
Many isoxazole-containing compounds are known for their anti-inflammatory and analgesic properties. The isoxazole ring can act as a bioisostere for other functional groups, enhancing binding to key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1]
Antimicrobial Activity
The isoxazole scaffold is present in several antibacterial and antifungal agents. The combination of the heterocyclic ring and the various substituents on Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate could lead to interactions with microbial enzymes or cell wall components, resulting in antimicrobial effects.[1][2]
Anticancer Properties
A significant number of novel isoxazole derivatives have been investigated for their anticancer activity.[2] The mechanism of action often involves the inhibition of protein kinases or other signaling pathways crucial for cancer cell proliferation. The acetyl and ester moieties on the target molecule provide sites for potential hydrogen bonding and hydrophobic interactions within the active sites of such enzymes.
Caption: Potential therapeutic applications of the target molecule.
Conclusion and Future Directions
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and amenable to optimization. The predicted spectroscopic data provides a benchmark for the structural elucidation of this compound once synthesized.
Future research should focus on the practical synthesis and purification of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate. Following successful synthesis, detailed spectroscopic analysis is required to confirm its structure. Subsequently, a comprehensive pharmacological screening program should be initiated to evaluate its biological activities, particularly in the areas of inflammation, microbial infections, and cancer. The findings from such studies will be instrumental in determining the therapeutic potential of this promising isoxazole derivative.
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